molecular formula C7H5Cl2NO B3187429 6-Amino-2,3-dichlorobenzaldehyde CAS No. 151585-94-3

6-Amino-2,3-dichlorobenzaldehyde

Cat. No.: B3187429
CAS No.: 151585-94-3
M. Wt: 190.02 g/mol
InChI Key: ODPQEJDIVDCPMP-UHFFFAOYSA-N
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Description

6-Amino-2,3-dichlorobenzaldehyde (CAS: 151585-94-3) is a halogenated aromatic aldehyde with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.03 g/mol . Its structure features an amino group (-NH₂) at the 6-position and chlorine atoms at the 2- and 3-positions on the benzene ring, along with a reactive aldehyde (-CHO) group at the 1-position. This compound is typically stored under inert conditions at 2–8°C due to its sensitivity to light and air .

Properties

IUPAC Name

6-amino-2,3-dichlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPQEJDIVDCPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302307
Record name 6-Amino-2,3-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151585-94-3
Record name 6-Amino-2,3-dichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151585-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,3-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dichlorobenzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by a series of reactions to introduce the amino group and the aldehyde functionality. One common method involves the chlorination of 2,6-dichlorotoluene with chlorine gas in the presence of phosphorus pentachloride as a catalyst at temperatures ranging from 50 to 250°C . The resulting product is then subjected to hydrolysis and nitrilation to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, minimal waste, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dichlorobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

Scientific Research Applications

6-Amino-2,3-dichlorobenzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dichlorobenzaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 6-amino-2,3-dichlorobenzaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Key Applications/Properties References
This compound C₇H₅Cl₂NO 190.03 -NH₂, -CHO, 2-Cl, 3-Cl Potential synthetic intermediate
2,3-Dichlorophenol C₆H₄Cl₂O 163.00 -OH, 2-Cl, 3-Cl Disinfectant, precursor to pesticides
6-Amino-2,3-dimethylquinoxaline C₁₀H₁₀N₃ 172.21 (estimated) -NH₂, 2-CH₃, 3-CH₃, quinoxaline core Building block for tricyclic compounds via Gould-Jacobs reaction
6-Amino-2,4,5-trimethylpyridin-3-ols C₈H₁₂N₂O 152.20 (estimated) -NH₂, -OH, 2-CH₃, 4-CH₃, 5-CH₃ Antiangiogenic activity
6-Amino-2,3-dimethoxybenzoic acid C₉H₁₁NO₄ 197.19 (estimated) -NH₂, -COOH, 2-OCH₃, 3-OCH₃ Intermediate in organic synthesis

Q & A

Basic: How can researchers optimize the synthesis of 6-Amino-2,3-dichlorobenzaldehyde to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during nitro group reduction (e.g., using Sn/HCl) minimizes side reactions like over-reduction or decomposition .
  • Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel can enhance catalytic hydrogenation efficiency for amino group formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the aldehyde from byproducts. Recrystallization in ethanol/water mixtures improves purity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the aldehyde proton (~9.8 ppm) and aromatic/amino group positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: ~204.97 for C7 _7H5 _5Cl2 _2NO) .
  • IR Spectroscopy : Stretching frequencies for aldehyde (C=O, ~1700 cm1 ^{-1}) and amino (N–H, ~3400 cm1 ^{-1}) groups confirm functional groups .

Advanced: How do electronic effects of the amino and chloro substituents influence the compound’s reactivity in nucleophilic additions?

Methodological Answer:

  • Electrophilicity of Aldehyde : The electron-withdrawing Cl groups enhance aldehyde electrophilicity, favoring nucleophilic attacks (e.g., Grignard reagents).
  • Amino Group Effects : The electron-donating –NH2 _2 group at the 6-position directs nucleophiles to the ortho/para positions via resonance stabilization. Computational modeling (DFT) can predict regioselectivity .
  • Experimental Validation : Competitive reactions with substituted hydrazines or cyanide ions under varying pH conditions can map reactivity trends .

Advanced: How should researchers resolve contradictions in reported reaction outcomes involving this compound?

Methodological Answer:

  • Reproduce Conditions : Replicate studies using identical reagents (e.g., solvent purity, catalyst batches) to isolate variables .
  • Cross-Validation : Compare results across multiple analytical methods (e.g., HPLC vs. GC-MS) to confirm product identity .
  • Meta-Analysis : Systematically review literature for patterns (e.g., solvent polarity effects on yields) to identify overlooked factors .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aldehyde group .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the amino group .
  • Inert Atmosphere : Argon or nitrogen gas minimizes oxidation during long-term storage .

Advanced: How can this compound be applied in studying enzyme-substrate interactions?

Methodological Answer:

  • Probe Design : Functionalize the aldehyde group with biotin or fluorophores for immobilization or fluorescence tagging in assays .
  • Kinetic Studies : Monitor enzyme inhibition (e.g., monoamine oxidases) via UV-Vis spectroscopy at λ = 280–320 nm, correlating with substrate depletion rates .
  • Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes at atomic resolution .

Advanced: What strategies enable the use of this compound in electrochemical applications?

Methodological Answer:

  • Electrode Modification : Immobilize the compound onto carbon nanotubes via Schiff base formation for sensor development .
  • Cyclic Voltammetry : Characterize redox peaks (e.g., –0.5 V to –1.2 V vs. Ag/AgCl) to assess electron-transfer efficiency .
  • Stability Testing : Perform chronoamperometry in buffered solutions (pH 7.4) to evaluate degradation under operational conditions .

Basic: What solvents are optimal for reactions involving this compound?

Methodological Answer:

  • Polar Aprotic Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility for SNAr reactions .
  • Low Polarity for Aldehyde Stability : Dichloromethane (DCM) or toluene minimizes aldehyde oxidation during prolonged reactions .

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